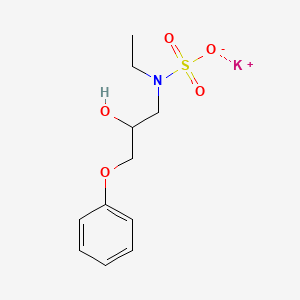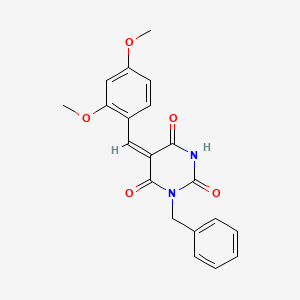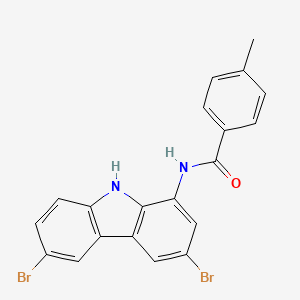
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate, also known as KHEPS, is a chemical compound used in scientific research for its potential therapeutic properties. KHEPS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
作用機序
The mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis. In vivo studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has low toxicity and is well-tolerated.
実験室実験の利点と制限
One advantage of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to have low toxicity and is well-tolerated. However, one limitation of using potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate. One area of interest is the development of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate in humans.
Conclusion:
In conclusion, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate is a chemical compound with potential therapeutic properties as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. Further research is needed to fully understand the potential of potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a therapeutic agent and to develop derivatives with improved solubility and bioavailability.
合成法
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate can be synthesized by reacting ethyl 2-bromo-3-phenoxypropionate with potassium sulfamate in the presence of a palladium catalyst. The reaction yields potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate as a white crystalline solid with a melting point of 153-154°C.
科学的研究の応用
Potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been studied for its potential therapeutic properties as an anti-cancer and anti-inflammatory agent. In vitro studies have shown that potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, potassium ethyl(2-hydroxy-3-phenoxypropyl)sulfamate has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S.K/c1-2-12(18(14,15)16)8-10(13)9-17-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIDOADLWYNPFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16KNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;N-ethyl-N-(2-hydroxy-3-phenoxypropyl)sulfamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6122533.png)

![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)
![1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide](/img/structure/B6122560.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6122566.png)
![5-cyclopropyl-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6122572.png)
![2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)
![2,4,5-trimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6122598.png)